molecular formula C13H16ClNO5S B3048709 Benzyl 2-[(chlorosulfonyl)methyl]morpholine-4-carboxylate CAS No. 1803584-56-6

Benzyl 2-[(chlorosulfonyl)methyl]morpholine-4-carboxylate

Cat. No.: B3048709
CAS No.: 1803584-56-6
M. Wt: 333.79
InChI Key: PNLZWWGBUHSCDJ-UHFFFAOYSA-N
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Description

Benzyl 2-[(chlorosulfonyl)methyl]morpholine-4-carboxylate is a specialized chemical building block of significant interest in medicinal chemistry and drug discovery research . This compound features a morpholine core protected by a benzyloxycarbonyl (Cbz) group and a highly reactive chlorosulfonylmethyl functional group . This reactive chlorosulfonyl group is a key handle for further chemical transformation, making the compound a valuable intermediate for the synthesis of more complex molecules, particularly sulfonamide derivatives . Researchers can utilize this reagent to introduce sulfonamide-linked morpholine scaffolds into target structures. Such scaffolds are prevalent in bioactive compounds, including those investigated as potential inhibitors of proteases like Cathepsin S, based on structural similarities to advanced drug candidates documented in scientific literature . The presence of the Cbz-protected morpholine also offers orthogonal reactivity, allowing for selective deprotection and functionalization to create diverse chemical libraries. This product is intended for use as a research chemical by qualified laboratory professionals only. It is For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the relevant safety data sheets prior to use and handle this compound with appropriate precautions, as compounds containing chlorosulfonyl groups can be reactive and require careful handling .

Properties

IUPAC Name

benzyl 2-(chlorosulfonylmethyl)morpholine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO5S/c14-21(17,18)10-12-8-15(6-7-19-12)13(16)20-9-11-4-2-1-3-5-11/h1-5,12H,6-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNLZWWGBUHSCDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1C(=O)OCC2=CC=CC=C2)CS(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201141354
Record name 4-Morpholinecarboxylic acid, 2-[(chlorosulfonyl)methyl]-, phenylmethyl ester
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Molecular Weight

333.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803584-56-6
Record name 4-Morpholinecarboxylic acid, 2-[(chlorosulfonyl)methyl]-, phenylmethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803584-56-6
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Record name 4-Morpholinecarboxylic acid, 2-[(chlorosulfonyl)methyl]-, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201141354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name benzyl 2-[(chlorosulfonyl)methyl]morpholine-4-carboxylate
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Preparation Methods

Core Morpholine Skeleton Construction

The synthesis begins with the preparation of the morpholine backbone. A common approach involves cyclization of diethanolamine derivatives. For instance, benzyl chloroformate reacts with 2-(hydroxymethyl)morpholine under basic conditions to yield benzyl 2-(hydroxymethyl)morpholine-4-carboxylate . This intermediate serves as the precursor for subsequent functionalization.

Key Reaction Conditions :

  • Solvent : Acetonitrile or ethyl acetate
  • Base : N-methylmorpholine or triethylamine
  • Temperature : 0–25°C to minimize ester hydrolysis.

Chlorosulfonation of the Hydroxymethyl Group

The hydroxymethyl group (-CH2OH) at the 2-position undergoes chlorosulfonation to introduce the -SO2Cl moiety. This step employs chlorosulfonic acid (ClSO3H) or sulfuryl chloride (SO2Cl2) under anhydrous conditions.

Optimized Protocol :

  • Reactant : Benzyl 2-(hydroxymethyl)morpholine-4-carboxylate (1 equiv)
  • Chlorosulfonating Agent : ClSO3H (1.2 equiv)
  • Solvent : Dichloromethane (DCM) at -10°C
  • Reaction Time : 4–6 hours
  • Workup : Quench with ice-water, extract with DCM, and dry over Na2SO4.

Mechanistic Insight :
The reaction proceeds via nucleophilic attack of the hydroxymethyl oxygen on electrophilic sulfur, followed by HCl elimination (Figure 1).

Alternative Pathways via Alkyl Halide Intermediates

Bromination-Sulfonation Sequence

An alternative route involves brominating the methyl group prior to sulfonation:

  • Bromination : Treat benzyl 2-methylmorpholine-4-carboxylate with N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) to yield benzyl 2-(bromomethyl)morpholine-4-carboxylate .
  • Sulfite Substitution : React the bromomethyl derivative with sodium sulfite (Na2SO3) in aqueous ethanol to form the sulfonate salt.
  • Chlorination : Convert the sulfonate to -SO2Cl using phosphorus pentachloride (PCl5) in DCM.

Critical Parameters :

  • PCl5 Stoichiometry : 1.5 equiv to ensure complete conversion.
  • Temperature : 0°C to prevent over-chlorination.

Industrial-Scale Considerations

Purification Strategies

  • Liquid-Liquid Extraction : Ethyl acetate/water partitions remove unreacted ClSO3H.
  • Crystallization : Final product isolation via antisolvent addition (e.g., toluene) enhances purity to >95%.

Catalytic and Functional Group Compatibility

Stability of the Benzyl Ester

The benzyloxycarbonyl (Cbz) group demonstrates stability under chlorosulfonation conditions but requires avoidance of strong acids (e.g., H2SO4) to prevent cleavage.

Analytical Characterization

Spectroscopic Data :

  • IR (KBr) : 1745 cm⁻¹ (C=O ester), 1360 cm⁻¹ (S=O asym), 1170 cm⁻¹ (S=O sym).
  • ¹H NMR (CDCl3) : δ 7.35–7.28 (m, 5H, Ar-H), 4.61 (s, 2H, CH2Ph), 4.12–3.45 (m, 8H, morpholine-H).

Chromatographic Purity :

  • HPLC : Rt = 8.2 minutes (C18 column, 70:30 acetonitrile/water).

Challenges and Mitigation Strategies

Byproduct Formation

  • Sulfonic Acid Derivatives : Result from incomplete chlorination; mitigated by excess PCl5.
  • Ester Hydrolysis : Controlled via low-temperature reactions and anhydrous conditions.

Scalability

  • Exothermic Risks : Addressed through flow chemistry and incremental reagent addition.

Chemical Reactions Analysis

Types of Reactions: Benzyl 2-[(chlorosulfonyl)methyl]morpholine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various sulfonamide or sulfonate derivatives .

Mechanism of Action

The mechanism of action of Benzyl 2-[(chlorosulfonyl)methyl]morpholine-4-carboxylate involves its interaction with specific molecular targets and pathways. The chlorosulfonyl group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function .

Comparison with Similar Compounds

Key Structural and Functional Differences

The following table summarizes critical properties of the target compound and two structurally related analogs:

Property Benzyl 2-[(chlorosulfonyl)methyl]morpholine-4-carboxylate Benzyl 2-(aminomethyl)morpholine-4-carboxylate 4-[2-(2-Phenoxyethoxy)benzoyl]morpholine
CAS Number Not provided in evidence 317365-31-4 881575-74-2
Molecular Formula C₁₄H₁₆ClNO₅S (inferred) C₁₃H₁₈N₂O₃ C₁₉H₂₁NO₄
Molecular Weight (g/mol) ~353.8 (calculated) 250.13 327.37
Key Functional Groups Chlorosulfonylmethyl, benzyl carboxylate Aminomethyl, benzyl carboxylate Phenoxyethoxy-benzoyl, morpholine ketone
Reactivity Profile Electrophilic (SO₂Cl); sulfonylation reactions Nucleophilic (NH₂); peptide coupling, alkylation Aromatic ketone; potential kinase inhibition
Potential Applications Sulfonamide synthesis, intermediates Peptide synthesis, medicinal chemistry intermediates Kinase inhibitors, material science

Solubility and Stability Considerations

  • Stability: Chlorosulfonyl derivatives are moisture-sensitive, requiring anhydrous conditions, whereas the aminomethyl analog may exhibit greater stability under ambient conditions .

Research Findings and Limitations

Limitations and Knowledge Gaps

  • Experimental Data : Specific reactivity, toxicity, or pharmacokinetic data for the target compound are absent in the provided evidence.
  • Comparative Studies: No direct head-to-head studies comparing sulfonylation efficiency between the target compound and other sulfonylating agents.

Biological Activity

Benzyl 2-[(chlorosulfonyl)methyl]morpholine-4-carboxylate is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C13_{13}H16_{16}ClNO5_5S
  • SMILES : C1COC(CN1C(=O)OCC2=CC=CC=C2)CS(=O)(=O)Cl
  • InChIKey : PNLZWWGBUHSCDJ-UHFFFAOYSA-N

The compound features a morpholine ring, a chlorosulfonyl group, and a benzyl moiety, which contribute to its reactivity and interaction with biological targets.

The biological activity of this compound is largely attributed to the reactive chlorosulfonyl group , which can form covalent bonds with nucleophilic sites on biomolecules. This interaction can lead to modifications in protein structure and function, potentially influencing various biochemical pathways.

Cytotoxicity and Carcinogenicity

A study assessing the biological activity of chloromethyl derivatives found that related compounds exhibited varying degrees of cytotoxicity and carcinogenic potential. The assays included the Salmonella/microsome assay and DNA repair assays in HeLa cells, where some derivatives showed significant activity . Although direct studies on this compound are lacking, the implications from related compounds suggest a need for further investigation into its safety profile.

Synthesis and Biological Evaluation

  • Synthesis : The compound is synthesized through reactions involving morpholine derivatives and chlorosulfonyl compounds under controlled conditions using organic solvents like dichloromethane.
  • Biological Evaluation : Preliminary investigations have indicated that this compound may serve as an intermediate for developing therapeutics targeting specific diseases.

Comparative Analysis with Similar Compounds

Compound NameStructure SimilarityBiological ActivityNotes
Cyclic Sulfamide DerivativesSimilar sulfonamide structureAntiviralEffective against Norwalk virus
Morpholine DerivativesCore morpholine structureVariesPotential cytotoxic effects noted

The comparison highlights that while this compound shares structural features with other biologically active compounds, its specific activities remain to be fully elucidated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyl 2-[(chlorosulfonyl)methyl]morpholine-4-carboxylate
Reactant of Route 2
Benzyl 2-[(chlorosulfonyl)methyl]morpholine-4-carboxylate

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